molecular formula C10H10 B14156256 Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane CAS No. 4572-17-2

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane

Cat. No.: B14156256
CAS No.: 4572-17-2
M. Wt: 130.19 g/mol
InChI Key: TXSUZIHPJIZTJT-UHFFFAOYSA-N
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Description

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane, also known as Pentaprismane, is a polycyclic hydrocarbon with the molecular formula C10H10. This compound is characterized by its unique structure, which consists of six interconnected cyclohexane rings. It is a highly strained molecule due to the angular strain and torsional strain present in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and cost-effective methods in the future .

Chemical Reactions Analysis

Types of Reactions

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .

Scientific Research Applications

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane has several scientific research applications, including:

Mechanism of Action

The mechanism by which Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane exerts its effects is primarily related to its highly strained structure. The strain in the molecule makes it more reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane is unique due to its specific arrangement of six interconnected cyclohexane rings, which imparts significant strain and reactivity.

Properties

CAS No.

4572-17-2

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

hexacyclo[4.4.0.02,5.03,9.04,8.07,10]decane

InChI

InChI=1S/C10H10/c1-2-5-3(1)7-8-4(1)6(2)10(8)9(5)7/h1-10H

InChI Key

TXSUZIHPJIZTJT-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1C5C2C6C3C4C56

Origin of Product

United States

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